molecular formula C18H20ClN3O3 B2385042 1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097863-34-6

1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione

Cat. No.: B2385042
CAS No.: 2097863-34-6
M. Wt: 361.83
InChI Key: RJRMWXLFCMWAKF-UHFFFAOYSA-N
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Description

1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

The synthesis of 1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The chlorobenzoyl group is then introduced through a substitution reaction, where a chlorine atom is substituted onto the benzoyl ring. The final step involves the formation of the imidazolidine-2,4-dione moiety through a cyclization reaction.

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common reagents used in the synthesis include methanesulfonic acid, phenylhydrazine hydrochloride, and cyclohexanone .

Chemical Reactions Analysis

1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The chlorobenzoyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known that piperidine derivatives can interact with a wide range of biological targets.

Comparison with Similar Compounds

1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione can be compared with other similar compounds, such as:

  • **1-(4-Fluorobenzyl)piperidin-4-yl]-[4-fluorophenyl]methanol
  • **1-(3,4-Dichlorobenzyl)piperidin-4-yl]-[4-fluorophenyl]methanol
  • **1-(4-Bromobenzyl)piperidin-4-yl]-[4-fluorophenyl]methanol

These compounds share a similar piperidine core structure but differ in the substituents attached to the piperidine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[1-(3-chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c19-13-3-1-2-12(10-13)17(24)20-8-6-14(7-9-20)21-11-16(23)22(18(21)25)15-4-5-15/h1-3,10,14-15H,4-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRMWXLFCMWAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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